molecular formula C37H41N2O6+ B1210278 Tubocurarine chloride CAS No. 57-95-4

Tubocurarine chloride

Cat. No. B1210278
CAS RN: 57-95-4
M. Wt: 609.7 g/mol
InChI Key: JFJZZMVDLULRGK-URLMMPGGSA-O
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Description

Synthesis Analysis

Tubocurarine is a naturally occurring mono-quaternary alkaloid obtained from the bark of the Menispermaceous South American plant Chondrodendron tomentosum . The active dextrorotatory form was first purified by R. Boehm in 1879 . The synthesis of Tubocurarine from unequivocal sources would confirm the structure and permit comparative tests of biological activity .


Molecular Structure Analysis

Tubocurarine is a benzylisoquinoline derivative and shares this structural backbone with a number of plant-derived alkaloids, including morphine and papaverine . Its molecular formula is C37H42Cl2N2O6 . X-Ray crystallographic analysis of the molecular structure of Tubocurarine chloride confirms that it is a mono-quaternary nitrogeneous alkaloid .


Chemical Reactions Analysis

Tubocurarine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity . It exerts a sort of reversible competitive antagonistic effect at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors .


Physical And Chemical Properties Analysis

Tubocurarine chloride is a white or slightly yellow crystalline powder . It is soluble in water and ethanol, but practically insoluble in acetone and ether . Its chemical formula is C37H42Cl2N2O6 .

Scientific Research Applications

Effect on Neuromuscular Activity

Tubocurarine chloride (TC) has been studied for its impact on neuromuscular activity. Beranek and Vyskocil (1967) investigated the potency of tubocurarine chloride in influencing the amplitude of end‐plate potentials in the rat diaphragm, comparing its action on brief depolarizations evoked by acetylcholine (ACh) to chronically denervated fibre spots (Beranek & Vyskocil, 1967).

Effects on Insects

Research by Larsen, Miller, and Yamamoto (1966) demonstrated that injection of d-tubocurarine chloride into certain insects produces complete flaccid paralysis. The effect varied depending on concentration and the species of insect tested (Larsen, Miller, & Yamamoto, 1966).

Influence on Water Flux in Frog Skin

A study by Tercafs and Schoffeniels (1961) found that d-Tubocurarine chloride enhances the net flux of water across isolated frog skin when exposed to an osmotic gradient. This effect suggests alterations in membrane pore size, without consistent changes in resting potential (Tercafs & Schoffeniels, 1961).

Interaction with Other Substances

Gray and Gregory (1948) investigated the effect of d-tubocurarine chloride on the heart-lung preparation of dogs. Their study indicated no deleterious action on cardiac muscle, even under conditions like the presence of thiopentone and adrenaline or partial anoxia (Gray & Gregory, 1948).

Neuromuscular Blockade and Conditioning

Research by O'Sullivan, Matyas, and King (1978) compared the effects of neuromuscular blockade by d-tubocurarine chloride and carbolonium bromide on classical heart rate conditioning. They found significant differences in cardiac conditional responses between the substances (O'Sullivan, Matyas, & King, 1978).

Safety And Hazards

Tubocurarine chloride is considered hazardous and is toxic if swallowed . It is advised to avoid dust formation, contact with eyes, skin, or clothing, and ingestion or inhalation . If swallowed, immediate medical assistance is required .

properties

IUPAC Name

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJZZMVDLULRGK-URLMMPGGSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41N2O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048393
Record name d-Tubocurarine
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Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Tubocurarine
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Solubility

Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/, Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/, INSOL IN DIETHYL ETHER /CHLORIDE/, 3.23e-04 g/L
Record name TUBOCURARINE
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Record name Tubocurarine
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Mechanism of Action

Tubocurarine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity. It exerts a sort of reversible competitive antagonistic effect at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors - in doing so, tubocurarine prevents depolarization of the affected nerves. This mechanism distinguishes tubocurarine and similars from other neuromuscular blocking agents and is the reason they are referred to as "non-depolarizing neuromuscular blockers"., ... Tubocurarine combines with the nicotinic cholinergic receptor at the postjunctional membrane and thereby competitively blocks the transmitter action of acetylcholine., The influence of increasing concentrations of the competitive antagonist tubocurarine is to diminish progressively the amplitude of the postjunctional end-plate potential. The amplitude of this postjunctional potential may fall to below 70% of its initial value before it is insufficient to initiate the propagated muscle action potential ... Analysis of the antagonism of tubocurarine on single-channel events shows that it reduces the frequency of channel-opening events but does not affect the conductance or duration of opening for a single channel.
Record name Tubocurarine
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Record name TUBOCURARINE
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Product Name

Tubocurarine chloride

CAS RN

57-95-4, 6989-98-6
Record name (+)-Tubocurarine
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Record name Tubocurarine
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Record name TUBOCURARINE
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Record name TUBOCURARINE
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Record name Tubocurarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015330
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/
Record name TUBOCURARINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tubocurarine chloride
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Tubocurarine chloride
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Tubocurarine chloride
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Tubocurarine chloride
Reactant of Route 5
Tubocurarine chloride
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Tubocurarine chloride

Citations

For This Compound
8,140
Citations
TC Gray - 1948 - journals.sagepub.com
Two years ago we (Gray and Halton, 1946) expressed the opinion that d-tubocurarine chloride was the curare preparation of choice and were surprised that anmsthesiologists of the …
Number of citations: 30 journals.sagepub.com
TC Gray, J Halton - 1946 - journals.sagepub.com
… Halton first used d-tubocurarine chloride in November 1944 in an attempt to overcome the … As a result, we returned to the crystalline extract, d-tubocurarine chloride, prepared by …
Number of citations: 165 journals.sagepub.com
TC Gray, J Halton - British Medical Journal, 1948 - ncbi.nlm.nih.gov
… Discussion For reasons which have been repeatedly stressed (Gray, 1947) we consider that d-tubocurarine chloride should be given before the induction of anaesthesia, and these two …
Number of citations: 59 www.ncbi.nlm.nih.gov
C Papastephanou - Analytical Profiles of Drug Substances, 1978 - Elsevier
Publisher Summary This chapter discusses tubocurarine chloride. It is a white or yellowish white to grayish white, crystalline odorless powder. The infrared spectrum of USP reference …
Number of citations: 5 www.sciencedirect.com
J Naghaway, TO Soine - Journal of Pharmaceutical Sciences, 1979 - Elsevier
… treatment with hydrochloric acid to convert the product to its hydrochloride, I1 was crystallized from 0.1 N HCI by seeding with a few crystals of commercial (+)-tubocurarine chloride, …
Number of citations: 7 www.sciencedirect.com
AJ Everett, LA Lowe, S Wilkinson - Journal of the Chemical Society D …, 1970 - pubs.rsc.org
… Confirmation of the presence of a tertiary basic nitrogen in (+)-tubocurarine chloride was provided by the ir spectrum which showed a strong N+-H stretching frequency in the range …
Number of citations: 68 pubs.rsc.org
UB Nair, DW Armstrong, WL Hinze - Analytical chemistry, 1998 - ACS Publications
A new macrocyclic of the bis(benzylisoquinoline) alkaloid family, d-(+)-tubocurarine chloride (DTC), has been evaluated as a chiral selector for the separation of optical isomers of …
Number of citations: 25 pubs.acs.org
JD Dutcher - Journal of the American Chemical Society, 1952 - ACS Publications
… of commercial d-tubocurarine chloride preparations have been … Repeated crystallization of d-tubocurarine chloride has … The wide acceptance of d-tubocurarine chloride as an adjunct …
Number of citations: 18 pubs.acs.org
P Grover, S Maheshwari, K Nagarajan, L Mehta… - … of Pharmaceutical and …, 2023 - Elsevier
Forced degradation studies of d-tubocurarine (DTC) was carried out in hydrolytic (acidic, alkaline and neutral), thermal, photolytic and oxidative degradation conditions as per …
Number of citations: 2 www.sciencedirect.com
TC Gray - Annals of the Royal College of Surgeons of England, 1947 - ncbi.nlm.nih.gov
… In this he found the highly active amorphous substance tubocurarine, which is the base of the substances Intocostrin and d-tubocurarine chloride, which are becoming of such extensive …
Number of citations: 22 www.ncbi.nlm.nih.gov

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